molecular formula C22H21BrN2O4S B321953 3-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide

3-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide

Katalognummer: B321953
Molekulargewicht: 489.4 g/mol
InChI-Schlüssel: DVYNTDJLAQGKJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its bromine, ethoxy, sulfonyl, and methyl functional groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide typically involves multiple steps, including the introduction of bromine, ethoxy, and sulfonyl groups to a benzamide core. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. Detailed synthetic routes and reaction conditions can be found in specialized chemical databases and publications .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.

    Substitution: Replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogens, nitrating agents). Reaction conditions, such as temperature, pressure, and solvent, play a critical role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted benzamides.

Wissenschaftliche Forschungsanwendungen

3-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide has diverse applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its bromine atom, in particular, can significantly influence its reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C22H21BrN2O4S

Molekulargewicht

489.4 g/mol

IUPAC-Name

3-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide

InChI

InChI=1S/C22H21BrN2O4S/c1-3-29-19-10-6-18(7-11-19)25-30(27,28)20-12-8-17(9-13-20)24-22(26)16-5-4-15(2)21(23)14-16/h4-14,25H,3H2,1-2H3,(H,24,26)

InChI-Schlüssel

DVYNTDJLAQGKJC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Br

Kanonische SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.